2-(Ethylamino)-2-phenylethan-1-ol

Description

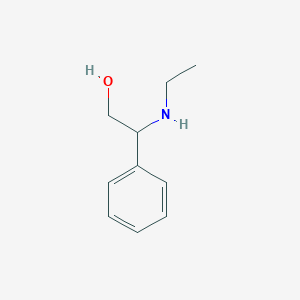

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-2-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZJJFDOOZXNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Ethylamino 2 Phenylethan 1 Ol

Established Direct Synthetic Routes

Direct synthetic routes to 2-(ethylamino)-2-phenylethan-1-ol often involve straightforward, well-documented chemical transformations. These methods are prized for their reliability and scalability, forming the foundation of the compound's production.

Amination Reactions of Precursor Phenylethanols

One of the most direct methods for synthesizing this compound involves the amination of precursor phenylethanol derivatives. This can be achieved through a hydrogen-borrowing or hydrogen-transfer mechanism, which generally consists of three principal steps: the dehydrogenation of the alcohol, imidization of the resulting carbonyl, and subsequent hydrogenation of the imine. mdpi.com

A common precursor for this route is 2-amino-1-phenylethanol (B123470). While specific details of the direct ethylation of this precursor are not extensively documented in the provided results, the general principle of amine alkylation is a fundamental organic reaction. This would typically involve reacting 2-amino-1-phenylethanol with an ethylating agent, such as ethyl halide, in the presence of a base to neutralize the formed acid.

Another viable precursor is 2-hydroxy-1-phenylethanone (also known as phenacyl alcohol or benzoylcarbinol). nih.govnist.gov This α-hydroxy ketone can be subjected to reductive amination with ethylamine (B1201723) to yield the target molecule.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. pearson.comorganic-chemistry.org

A key pathway for the synthesis of this compound utilizes the reductive amination of 2-hydroxy-2-phenylacetaldehyde (B1212011) with ethylamine. nih.govwikipedia.org The reaction proceeds through the initial formation of an imine intermediate by the condensation of the aldehyde and ethylamine. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to afford the final product. pearson.com The efficiency of this reaction can be influenced by factors such as the choice of reducing agent, solvent, and reaction conditions.

The mechanism of reductive amination of alcohols involves a "dehydrogenation-imidization-hydroamination" sequence. mdpi.com An alcohol is first dehydrogenated to an aldehyde or ketone, which then reacts with an amine to form an imine. This imine is subsequently hydrogenated to the target amine. mdpi.com

Table 1: Key Precursors and Intermediates in Reductive Amination

| Precursor/Intermediate | Chemical Formula | Role in Synthesis |

| 2-Hydroxy-2-phenylacetaldehyde | C8H8O2 | Carbonyl compound that reacts with ethylamine |

| Ethylamine | C2H7N | Amine source for the amination reaction |

| Imine Intermediate | C10H13N | Formed from the condensation of the aldehyde and ethylamine |

| This compound | C10H15NO | Final product after reduction of the imine |

Nucleophilic Substitution Reactions on Halogenated Intermediates

Nucleophilic substitution provides another strategic route to this compound. This method typically involves the reaction of a halogenated precursor with ethylamine. The halogen atom, being a good leaving group, is displaced by the nucleophilic ethylamine.

A plausible synthetic sequence would start from a suitable phenylethanol derivative. For instance, converting the hydroxyl group of 2-phenyl-1,2-ethanediol into a better leaving group, such as a tosylate or a halide, would activate the molecule for nucleophilic attack. Subsequent reaction with ethylamine would then yield the desired product. The preparation of phenols through aromatic nucleophilic substitution of aryl halides with hydroxide (B78521) or alkoxides is a well-established process that can be adapted for this purpose. youtube.com

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities. wikipedia.org Asymmetric synthesis strategies are employed to selectively produce one enantiomer of this compound over the other.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Once the desired stereocenter is established, the auxiliary is removed. This strategy has been widely applied in various asymmetric syntheses. researchgate.netresearchgate.netiupac.org

For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the ethylamino group. For example, a chiral oxazolidinone, a class of auxiliaries popularized by David A. Evans, could be used. wikipedia.orgnih.gov The synthesis could involve attaching the auxiliary to a phenylacetic acid derivative, followed by a series of reactions to introduce the hydroxyl and ethylamino groups with high diastereoselectivity. The final step would be the cleavage of the chiral auxiliary to yield the enantiopure product. nih.gov

(S)-1-Phenylethylamine is another commonly used chiral auxiliary that can also serve as a nitrogen donor in the synthesis of chiral compounds. rsc.orgmdpi.com

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Features |

| Evans Oxazolidinones | Commercially available, highly effective in controlling stereochemistry of enolate reactions. wikipedia.orgnih.gov |

| Camphorsultam | A classic chiral auxiliary known for its high stereodirecting ability. wikipedia.org |

| (S)-1-Phenylethylamine | Can act as both a chiral auxiliary and a source of nitrogen. rsc.orgmdpi.com |

| 8-Phenylmenthol | Known for its excellent diastereoface discriminating ability. orgsyn.org |

Enantioselective Catalysis

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov This approach is highly efficient as a small amount of the chiral catalyst can produce a large quantity of the enantiomerically enriched product.

Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral substrate, such as an imine or a ketone, using a chiral catalyst. For the synthesis of this compound, an appropriate precursor would be an α-aminoketone or an enamine. The asymmetric hydrogenation of such a precursor in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand, would yield the desired enantiomer of the product.

Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the substrate under the influence of a chiral catalyst. thieme-connect.de This technique has been successfully employed for the asymmetric reduction of α-amino ketones to their corresponding β-amino alcohols with high enantiomeric excess. thieme-connect.de Ruthenium complexes with chiral ligands have shown to be effective catalysts for the reductive amination of ketones. sioc-journal.cn The reaction of an α-keto precursor with ethylamine followed by asymmetric transfer hydrogenation would be a viable route to enantiopure this compound.

Enzymatic Resolution and Biocatalytic Transformations

Enzymatic resolution is a highly effective and environmentally conscious method for obtaining enantiomerically pure this compound. This technique utilizes the stereospecificity of enzymes, particularly lipases, to selectively acylate one enantiomer in a racemic mixture, thereby facilitating the separation of the two.

A notable application of this is the use of Candida antarctica lipase (B570770) B (CALB), which is often immobilized to improve its stability and potential for reuse. In a typical resolution process for (±)-2-(ethylamino)-2-phenylethan-1-ol, CALB catalyzes a transesterification reaction using an acyl donor like ethyl acetate (B1210297) in an organic solvent. The enzyme preferentially acylates the (R)-enantiomer, producing (R)-2-(ethylamino)-2-phenylethan-1-yl acetate, while the (S)-enantiomer remains largely unreacted. This allows for the effective separation of the enantiomers with high enantiomeric excess.

Biocatalytic methods also include the asymmetric reduction of α-amino ketone precursors. nih.gov Engineered ketoreductases (KREDs) have shown remarkable enantioselectivity in reducing 2-(ethylamino)-1-phenylethanone to either the (R)- or (S)-alcohol, depending on the specific enzyme variant. nih.govnih.gov This approach provides a direct pathway to the desired enantiomer, avoiding the need for a racemic synthesis followed by resolution. mdpi.com The use of microorganisms and their enzymes for transforming synthetic chemicals with high chemo-, regio-, and enantioselectivities is a growing field. nih.gov

Diastereoselective Synthetic Strategies

Controlling the relative stereochemistry of the two chiral centers in this compound and its analogs is achieved through diastereoselective synthetic strategies. A common method involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, which then undergoes an aldol-type reaction with benzaldehyde (B42025). The auxiliary's steric bulk guides the aldehyde's approach, leading to the preferential formation of one diastereomer. The subsequent removal of the auxiliary yields the enantiomerically enriched amino alcohol.

Substrate-controlled diastereoselective reduction of α-amino ketones is another powerful technique. The stereochemical result of reducing 2-(ethylamino)-1-phenylethanone can be controlled by the choice of the reducing agent and reaction conditions. Bulky reducing agents, for example, may favor the formation of either the syn or anti diastereomer due to steric interactions with the existing stereocenter at the α-position. Chelation-controlled reductions, where a metal ion coordinates with both the carbonyl oxygen and the nitrogen atom, can also effectively dictate diastereoselectivity by locking the substrate's conformation.

Additionally, organocatalysis has introduced new diastereoselective routes. Chiral catalysts, such as proline derivatives, have been successfully used in the asymmetric α-amination of aldehydes, which, after reduction, yield diastereomerically enriched β-amino alcohols.

Preparation of Structurally Modified Analogues and Derivatives

The this compound scaffold is a versatile base for creating a wide array of analogues and derivatives with specific properties. Synthetic strategies are focused on modifying the N-alkyl group, the phenyl ring, and the hydroxyl group, as well as building more intricate molecular structures.

Strategies for Alkyl Group Diversification on the Nitrogen Atom

The diversification of the alkyl group on the nitrogen atom is typically achieved through reductive amination or N-alkylation. Reductive amination involves reacting 2-amino-2-phenylethan-1-ol with various aldehydes or ketones in the presence of a reducing agent like sodium borohydride. This one-pot method allows for the introduction of a broad range of alkyl groups.

Direct N-alkylation of 2-amino-2-phenylethan-1-ol or its N-ethylated precursor with alkyl halides is another common method. researchgate.net The choice of base and solvent is crucial to manage the extent of alkylation. For synthesizing analogues with bulky alkyl groups, more specialized techniques such as the Mitsunobu reaction may be employed.

Modifications on the Phenyl Ring and Hydroxyl Group

Modifications to the phenyl ring are generally introduced by starting the synthesis with a substituted benzaldehyde or acetophenone (B1666503). nih.gov This allows for the incorporation of various functional groups, such as halogens, alkyls, and alkoxy groups, to study structure-activity relationships. For example, creating a p-methoxy derivative would begin with p-methoxybenzaldehyde.

The hydroxyl group of this compound is a prime location for derivatization. It can be acylated to form esters using acyl chlorides or anhydrides, or etherified with alkyl halides under basic conditions. nih.govresearchgate.net These changes can alter the molecule's lipophilicity and other physicochemical characteristics.

Multi-Step Synthetic Route Design for Complex Architectures

Designing multi-step synthetic routes allows for the creation of complex molecules that feature the this compound scaffold. nih.gov These routes often combine the strategies previously mentioned with other advanced synthetic methods. For instance, a complex target might first require the synthesis of a functionalized phenylpropanolamine core. This would be followed by a series of protecting group manipulations, cross-coupling reactions to add complexity to the phenyl ring, and finally, diversification of the nitrogen substituent.

The development of these routes requires meticulous planning to ensure the compatibility of functional groups and to maintain stereochemical control throughout the synthesis. Retrosynthetic analysis is an essential tool in this process, as it breaks down the complex target molecule into simpler, commercially available starting materials.

Structural Elucidation and Advanced Conformational Analysis

Spectroscopic Characterization Techniques for Comprehensive Structural Assignment

Spectroscopy is the primary tool for determining the molecular architecture of organic compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) each offer unique insights into the structure of 2-(Ethylamino)-2-phenylethan-1-ol.

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework and probing the stereochemical environment of a molecule. For this compound (C₁₀H₁₅NO), both ¹H and ¹³C NMR spectra provide crucial data.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling patterns. In a typical deuterated solvent like CDCl₃, the spectrum would exhibit distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group and the ethanolic backbone, and the methyl protons of the ethyl group. The protons of the hydroxyl (-OH) and amine (-NH) groups are also observable, though their signals can be broad and may shift depending on concentration and temperature. rsc.orgnih.gov The coupling between the methine proton (H-2) and the adjacent methylene protons (H-1) would provide key connectivity information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals would be expected, corresponding to the carbons of the phenyl ring, the two chiral carbons (C1 and C2), and the carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org

A hypothetical data table for the predicted NMR shifts is presented below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl | 7.25-7.40 | Multiplet | 5H | C₆H₅ |

| H-2 | ~4.0-4.2 | Doublet of Doublets | 1H | -CH(Ph)NH- |

| H-1a, H-1b | ~3.6-3.8 | Multiplet | 2H | -CH₂OH |

| Ethyl CH₂ | ~2.6-2.8 | Quartet | 2H | -NHCH₂CH₃ |

| Ethyl CH₃ | ~1.1-1.3 | Triplet | 3H | -NHCH₂CH₃ |

| OH, NH | Variable | Broad Singlet | 2H | -OH, -NH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Phenyl C (quaternary) | ~140-142 | C-ipso |

| Phenyl C (methine) | ~125-129 | C₆H₅ |

| C-2 | ~65-70 | -CH(Ph)NH- |

| C-1 | ~60-65 | -CH₂OH |

| Ethyl CH₂ | ~45-50 | -NHCH₂CH₃ |

| Ethyl CH₃ | ~14-16 | -NHCH₂CH₃ |

These are predicted values based on analogous structures and may vary.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, with a molecular weight of 165.23 g/mol , the molecular ion peak (M⁺) would be observed at m/z 165. nih.gov As an amine, its molecular ion peak is expected to have an odd integer mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound under electron ionization (EI) would be dominated by characteristic cleavage pathways for amines and alcohols. libretexts.orgyoutube.commiamioh.edu

Alpha-Cleavage: The most prominent fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. Cleavage between C1 and C2 would result in a fragment containing the phenyl and ethylamino groups.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18 (m/z 147). youtube.com

Benzylic Cleavage: The bond between the chiral carbon (C2) and the phenyl group can cleave, leading to the formation of a tropylium (B1234903) ion at m/z 91, a common feature for compounds containing a benzyl (B1604629) group. youtube.com

A table of predicted major mass fragments is shown below.

| m/z | Predicted Fragment Ion | Possible Origin |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 147 | [C₁₀H₁₃N]⁺ | M - H₂O |

| 136 | [C₉H₁₂N]⁺ | M - CH₂OH (Alpha-cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table represents predicted fragmentation patterns.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. kurouskilab.com The spectra of this compound would show characteristic absorption bands corresponding to its alcohol, secondary amine, and phenyl functionalities. nih.gov

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would indicate the presence of O-H and N-H stretching vibrations, broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-O Stretching: A strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching of the primary alcohol.

N-H Bending: A peak around 1550-1650 cm⁻¹ can be attributed to N-H bending.

Raman spectroscopy offers complementary information, particularly for the non-polar bonds, and can be useful in studying the skeletal vibrations of the molecule. kurouskilab.comamericanpharmaceuticalreview.com Differences in the vibrational spectra between solid-state samples can also be used to identify different polymorphic forms. americanpharmaceuticalreview.com

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Functional Group |

| O-H / N-H Stretch | 3200-3600 (broad) | Alcohol / Amine |

| Aromatic C-H Stretch | 3000-3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850-2970 | Ethyl, Ethanolic backbone |

| Aromatic C=C Stretch | 1450-1600 | Phenyl Ring |

| N-H Bend | 1550-1650 | Secondary Amine |

| C-O Stretch | 1050-1150 | Primary Alcohol |

This table represents characteristic infrared absorption frequencies.

Stereochemical Assignment and Determination of Absolute Configuration

As this compound possesses two chiral centers (C1 and C2), it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the specific stereochemistry is a critical aspect of its characterization.

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are commonly employed for this purpose. chromatographyonline.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely effective for separating a broad range of chiral compounds, including amino alcohols. researchgate.netmdpi.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is optimized to achieve baseline separation of the enantiomeric pairs. researchgate.net

Alternatively, derivatization with a chiral reagent can be used to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. nih.govnih.gov The resulting peak areas can then be used to quantify the enantiomeric excess.

Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule, including its relative and absolute configuration. springernature.comthieme-connect.de This technique requires the formation of a high-quality single crystal of the compound or a suitable salt derivative. researchgate.netmdpi.com

The diffraction of X-rays by the crystal lattice provides an electron density map from which the precise positions of all atoms in the molecule can be determined. This reveals the bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and providing insight into its preferred solid-state conformation.

For a chiral molecule, X-ray crystallography can also establish the absolute configuration. This is achieved by analyzing the anomalous scattering of X-rays, an effect that is sensitive to the handedness of the crystal structure. ed.ac.uk The Flack parameter is a value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. researchgate.net A value close to zero for the correct enantiomer confirms the assignment. This method has been successfully used to determine the absolute configuration of structurally related biogenic amines. rsc.org

Optical Rotation and Circular Dichroism Spectroscopy

Conformational Landscape and Dynamics

Analysis of Preferred Conformations in Solution and Solid State

The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-N single bonds of the ethanolamine (B43304) side chain. Studies on analogous compounds, such as ephedrine (B3423809) and its derivatives, have consistently shown that the preferred conformations are those that allow for the formation of an intramolecular hydrogen bond. nih.govresearchgate.net In the gas phase, microwave spectroscopy has identified multiple stable conformers for ephedrine, with the most stable ones featuring an extended side-chain disposition stabilized by an O-H···N hydrogen bond. nih.gov

In solution, NMR studies of ephedrine isomers suggest that intramolecularly hydrogen-bonded conformations are prevalent in a variety of solvents, for both the free base and its salt form. researchgate.net For this compound, it is highly probable that similar folded conformations, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the ethylamino group, would be the most populated species in both nonpolar and polar aprotic solvents. In the solid state, crystal packing forces can influence the conformation; however, the intramolecular hydrogen bond is a strong determinant and is likely to be present in the crystal structure as well.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The dominant non-covalent interaction governing the conformation of this compound is the intramolecular hydrogen bond between the hydroxyl group (donor) and the lone pair of the nitrogen atom (acceptor). This interaction creates a five-membered ring-like structure, significantly stabilizing a gauche conformation of the O-C-C-N fragment. nih.govresearchgate.net Theoretical studies on similar molecules have quantified the strength of such hydrogen bonds, indicating they are a primary factor in determining the conformational preferences. osti.gov

Influence of Solvent Polarity and Protonation State on Conformation

The conformational equilibrium of this compound is expected to be sensitive to the solvent environment. In nonpolar solvents, the formation of the intramolecular hydrogen bond is highly favored as it shields the polar groups from the nonpolar environment. In polar protic solvents, such as water or alcohols, there is a competition between intramolecular and intermolecular hydrogen bonding with the solvent molecules. This can lead to a higher population of more extended, "open" conformations where the hydroxyl and amino groups are solvated by the solvent.

The protonation state of the molecule has a profound effect on its conformation. Upon protonation of the amino group, the nitrogen lone pair is no longer available to act as a hydrogen bond acceptor. However, the resulting ammonium (B1175870) group (N+-H) can now act as a hydrogen bond donor, potentially forming a hydrogen bond with the hydroxyl oxygen (N+-H···O). This interaction would also favor a folded conformation, although the geometry and strength of this bond would differ from the O-H···N bond in the free base. NMR studies on ephedrine have shown that intramolecular hydrogen bonding persists in the salt form. researchgate.net

Dynamic NMR Studies for Conformational Exchange Processes

While specific dynamic NMR (DNMR) studies on this compound are not documented in the reviewed literature, the principles of DNMR are applicable to understanding its conformational dynamics. The interconversion between different conformers, particularly the breaking and reforming of the intramolecular hydrogen bond and rotation around the C-C and C-N bonds, occurs on the NMR timescale.

At ambient temperatures, this exchange is typically fast, resulting in an averaged NMR spectrum. However, by lowering the temperature, it is often possible to slow down these exchange processes to the point where the signals of individual conformers can be resolved. Such variable-temperature NMR experiments would allow for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange, providing quantitative information about the energy barriers to rotation and the relative stability of the different conformers. Studies on other flexible molecules have successfully used DNMR to elucidate complex conformational equilibria. nih.govnih.gov

Computational and Theoretical Investigations of 2 Ethylamino 2 Phenylethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental laws of quantum mechanics to compute the properties of molecules. These calculations provide detailed information about the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium-sized organic molecules. researchgate.net

For 2-(Ethylamino)-2-phenylethan-1-ol, DFT calculations would typically begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the ground-state structure. A popular functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311+G(d,p), is often employed for this purpose. researchgate.netnih.gov The optimization yields precise values for bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative DFT Data) This table presents hypothetical data typical of what would be obtained from a DFT/B3LYP geometry optimization. Actual values would require specific calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C(phenyl) | C(chiral) | - | - | ~1.52 Å |

| Bond Length | C(chiral) | N | - | - | ~1.47 Å |

| Bond Length | C(chiral) | C(hydroxyl) | - | - | ~1.53 Å |

| Bond Length | O | H | - | - | ~0.97 Å |

| Bond Angle | C(phenyl) | C(chiral) | N | - | ~112° |

| Bond Angle | N | C(chiral) | C(hydroxyl) | - | ~110° |

| Dihedral Angle | C(phenyl) | C(chiral) | N | C(ethyl) | Varies with conformer |

Ab Initio Methods for High-Accuracy Energetics and Molecular Properties

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy for calculating molecular energies and properties. nih.gov

These high-accuracy methods are particularly valuable for determining the relative energies of different conformers—distinct spatial arrangements of the molecule due to rotation around single bonds. For a flexible molecule like this compound, several stable conformers may exist. For the related compound 2-phenylethanol (B73330), studies have shown that non-planar gauche conformations are more stable than planar trans structures, often due to stabilizing intramolecular interactions like hydrogen bonds between the hydroxyl group and the phenyl ring's π-electrons. nih.govresearchgate.net Ab initio calculations can precisely quantify these small energy differences, allowing for a reliable prediction of the most stable conformer in the gas phase.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irdindia.in For this compound, calculations would reveal the spatial distribution of these orbitals. Typically, the HOMO might be localized on the electron-rich phenyl ring, while the LUMO could be distributed across the ethylamino group.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative charge. Red-colored regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Blue-colored regions (positive potential) indicate electron-poor areas, like the hydrogen atoms of the hydroxyl and amino groups, which are prone to nucleophilic attack. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains representative values derived from DFT calculations on analogous molecules. researchgate.netmalayajournal.org

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | ~ -5.8 eV | Electron-donating capacity |

| LUMO | ~ -0.9 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV | Chemical reactivity and stability |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions over time.

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. pharmacy180.com MD simulations are an ideal tool to explore this landscape. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformers and determine their relative stabilities. nih.gov

These simulations can identify the most populated conformational states and the energy barriers separating them. For instance, rotations around the C(phenyl)-C(chiral) and C(chiral)-C(hydroxyl) bonds would be key motions to analyze. The results can reveal whether the molecule favors folded (gauche) or extended (anti) structures and how interactions between the phenyl ring, ethylamino group, and hydroxyl group influence this preference. nih.gov

The behavior of a molecule can change significantly depending on its environment. MD simulations can model this compound not only in a vacuum (gas phase) but also in various solvents, such as water or non-polar liquids. This is achieved by placing the molecule in a simulation box filled with explicit solvent molecules or by using an implicit solvent model like the Polarisable Continuum Model (PCM). nih.gov

In a polar solvent like water, the molecule's conformation may shift to maximize favorable interactions, such as hydrogen bonding between its hydroxyl and amino groups and the surrounding water molecules. In contrast, in a non-polar solvent or the gas phase, intramolecular interactions would dominate its conformational preferences. researchgate.net These simulations provide a dynamic picture of how the solvent structure around the solute influences its stability and behavior.

Simulation of Molecular Interactions with Model Systems

Lipid Bilayers

Molecular dynamics (MD) simulations are instrumental in understanding how this compound interacts with biological membranes, which are often modeled as lipid bilayers. These simulations can reveal the compound's orientation, penetration depth, and the energetic landscape of its association with the membrane.

Simulations often model lipid bilayers composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). The behavior of the bilayer itself is a complex phenomenon, with lipids capable of self-assembly into a bilayer structure. The treatment of electrostatic interactions in these simulations is critical; methods like Particle Mesh Ewald (PME) are considered more accurate than simple truncation, as truncation can lead to artifacts such as altered area per lipid and enhanced chain order.

When a molecule like this compound approaches a lipid bilayer, several interactions occur. The phenyl group can form hydrophobic interactions with the acyl chains of the lipids in the bilayer's core. The polar hydroxyl and amino groups can interact with the polar head groups of the phospholipids and the surrounding water molecules. MD simulations can track the movement and preferred location of the compound within the bilayer system over time. For instance, some simulations show that at the edge of a lipid ribbon, hydrocarbon tails of lipids might initially extend into the solvent before the headgroups rearrange to line the edge.

Solvent Shells

The interaction of this compound with solvent molecules, typically water, is fundamental to its behavior in a biological environment. MD simulations can characterize the structure and dynamics of the solvent shells that form around the molecule.

For amphiphilic molecules, the surrounding water molecules can form distinct solvation shells. In some cases, water molecules can create a "lower-polarity solvation shell" where their dipole moments are oriented tangentially to the solute's surface, effectively shielding it from the bulk solvent's polarity. This phenomenon is particularly relevant for the phenyl group of this compound. The ethylamino and hydroxyl groups, being more polar, would interact more directly with the hydrogen-bonding network of water.

Mixed-solvent molecular dynamics (MSMD) simulations, using a variety of small organic probe molecules in addition to water, can identify "hotspots" on the molecule's surface where these probes tend to accumulate. This approach can reveal regions with high potential for forming favorable interactions, providing a more detailed picture of the molecule's solvation and its capacity for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Physicochemical Descriptors

The first step in QSAR studies involves calculating various physicochemical descriptors for a set of molecules. These descriptors quantify different aspects of the molecular structure:

Steric descriptors: Describe the size and shape of the molecule (e.g., molecular weight, volume, surface area).

Electronic descriptors: Characterize the electronic properties of the molecule (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies).

Hydrophobic descriptors: Relate to the molecule

Pharmacophore Modeling and Virtual Screening Applications

Structure-Based Pharmacophore Elucidation (if relevant receptor information is available)

Structure-based pharmacophore elucidation is a computational strategy that identifies the key chemical features of a ligand necessary for binding to a specific biological target. This process is critically dependent on the availability of a three-dimensional structure of the target receptor, typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or sometimes through homology modeling.

For this compound, the elucidation of a structure-based pharmacophore is contingent upon identifying its specific biological receptor(s). As of the current available literature, a definitive receptor to which this compound binds has not been characterized, which precludes the development of a specific structure-based pharmacophore model.

In a hypothetical scenario where a receptor is identified, the process would involve:

Complex Analysis: Studying the interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between this compound and the amino acid residues in the receptor's binding site.

Feature Identification: Abstracting these interactions into a pharmacophore model, which consists of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids, arranged in a specific 3D geometry.

Model Refinement and Validation: The generated model would then be validated for its ability to distinguish known active compounds from inactive ones.

Computational Screening for Novel Molecular Scaffolds with Desired Interaction Profiles

Following the development of a validated pharmacophore model, it can be used as a 3D query to screen large chemical databases for novel molecular scaffolds that match the defined interaction profile. This process, known as virtual screening, allows for the efficient identification of potential new molecules with a higher probability of being active at the target receptor.

The steps for computational screening would include:

Database Preparation: Selecting and preparing large compound libraries (e.g., ZINC, ChEMBL) for screening. This involves generating 3D conformations for each molecule.

Pharmacophore-Based Screening: Searching the prepared databases to identify molecules whose 3D structure can match the pharmacophore model.

Docking and Scoring: The hits from the pharmacophore screen are often subjected to molecular docking studies. This involves predicting the binding pose and affinity of the candidate molecules within the receptor's active site. Scoring functions are used to rank the compounds based on their predicted binding energy.

Hit Selection and Experimental Validation: The top-ranked compounds are then selected for experimental testing to confirm their biological activity.

Computational studies on structurally related compounds, such as 1-phenylethylammonium derivatives, have been used to predict separation efficiency in chiral resolution, demonstrating the utility of computational methods in understanding molecular interactions. researchgate.net These approaches, including lattice energy calculations and crystal structure prediction, could theoretically be adapted to study the interaction profiles of this compound if a relevant biological context is established. researchgate.net

Reaction Mechanisms and Fundamental Reactivity Studies

Detailed Mechanistic Pathways in Synthetic Transformations

The synthesis of amino alcohols like 2-(ethylamino)-2-phenylethan-1-ol can proceed through various mechanistic routes, primarily involving nucleophilic substitution reactions.

SN1 and SN2 Pathways in Amino Alcohol Synthesis

The formation of the carbon-nitrogen bond in amino alcohols often occurs via nucleophilic substitution. The specific pathway, either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is largely determined by the structure of the starting materials. savemyexams.com

SN1 Pathway: This mechanism involves a two-step process. youtube.com First, the leaving group departs from the electrophilic carbon, forming a carbocation intermediate. savemyexams.comyoutube.com This step is the slow, rate-determining step. youtube.com Subsequently, the nucleophile (in this case, an amine) attacks the planar carbocation. organic-chemistry.org This pathway is favored for tertiary substrates because they can form relatively stable carbocations. masterorganicchemistry.com Due to the planar nature of the carbocation, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers. organic-chemistry.org

SN2 Pathway: This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This concerted process involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. youtube.com SN2 reactions are typical for primary and, to a lesser extent, secondary substrates. savemyexams.com A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center. organic-chemistry.org

The synthesis of this compound from a precursor like a halohydrin would likely favor an SN2 pathway if the leaving group is on a primary carbon. However, if the synthesis starts from a compound where the leaving group is on the benzylic carbon (the carbon attached to the phenyl group), the stability of a potential benzylic carbocation could make an SN1 pathway competitive.

Stereochemical Outcomes and Controlling Factors in Chiral Reactions

The stereochemistry of this compound is crucial, as different stereoisomers can have distinct biological activities. Controlling the stereochemical outcome of the synthesis is a primary goal. Several strategies are employed to achieve this:

Substrate Control: The inherent chirality of the starting material can direct the formation of a new stereocenter.

Reagent Control: Chiral reagents or catalysts that are not covalently bonded to the substrate can influence the stereochemical course of the reaction.

Auxiliary Control: A chiral auxiliary, which is a chiral molecule temporarily attached to the substrate, can direct the stereoselective formation of the desired product.

For instance, the asymmetric reduction of α-amino ketones is a common method for producing chiral amino alcohols. nih.gov The use of chiral reducing agents or catalysts can lead to high enantiomeric excess (e.e.), meaning one enantiomer is formed in much greater amounts than the other.

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts play a pivotal role in the synthesis of amino alcohols by increasing the reaction rate and controlling selectivity (both chemo- and stereoselectivity).

Metal-Based Catalysts: Transition metal catalysts, such as those based on ruthenium, are highly effective in the asymmetric transfer hydrogenation of unprotected α-ketoamines to produce chiral 1,2-amino alcohols with high enantioselectivity. nih.gov For example, palladium supported on materials like clay or silica (B1680970) can be used in the catalytic transfer hydrogenation of styrene (B11656) oxide to produce 2-phenylethanol (B73330). google.com

Biocatalysts (Enzymes): Enzymes, such as amine dehydrogenases and alcohol dehydrogenases, offer a green and highly selective alternative for the synthesis of chiral amino alcohols. nih.gov Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to yield chiral amino alcohols with high conversion and enantioselectivity. nih.gov Baker's yeast has been used for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives, achieving high yields and enantiomeric excess. google.com

Intrinsic Reactivity of the Hydroxyl and Amino Functional Groups

The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl (-OH) group and the secondary amino (-NH) group.

Hydrogen Bonding Interactions and Acid-Base Properties

Hydrogen Bonding: The presence of both a hydroxyl group and an amino group allows this compound to act as both a hydrogen bond donor and a hydrogen bond acceptor. nih.gov The hydrogen atom of the hydroxyl group and the hydrogen atom of the amino group can form hydrogen bonds with electronegative atoms (like oxygen or nitrogen) of other molecules. youtube.comyoutube.com Similarly, the lone pairs of electrons on the oxygen and nitrogen atoms can accept hydrogen bonds from other molecules. youtube.com This intermolecular hydrogen bonding significantly influences the physical properties of the compound, such as its boiling point and solubility.

Acid-Base Properties:

The amino group is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+).

The hydroxyl group is weakly acidic and can donate a proton, especially in the presence of a strong base. The interplay of these two groups gives the molecule amphoteric properties, allowing it to react with both acids and bases.

Oxidation and Reduction Chemistry

Oxidation: The primary alcohol group in this compound can be oxidized to an aldehyde and further to a carboxylic acid using appropriate oxidizing agents. The secondary amine can also be oxidized, though this is generally more complex. The oxidation of similar compounds, like 1-phenylethanol (B42297), has been studied in the presence of cobalt acetylacetonate (B107027) catalysts. rsc.org

Reduction: While the alcohol and amine functional groups are already in a reduced state, the phenyl ring can undergo reduction (hydrogenation) under harsh conditions, typically involving high pressure and a catalyst, to form a cyclohexyl ring. More relevant to the synthesis of this compound is the reduction of precursor molecules. For example, the reduction of α-amino ketones or α-hydroxy ketones is a key step in many synthetic routes. nih.govresearchgate.net Biocatalysts like Saccharomyces cerevisiae have been shown to be effective in the enantioselective reduction of 2-hydroxy-1-phenylethanone. nih.gov

Derivatization Chemistry for Functional Group Interconversion

The chemical structure of this compound features two primary reactive centers amenable to derivatization: a secondary amine and a primary alcohol. These functional groups allow for a variety of chemical transformations to interconvert them into other functional groups, a common strategy in medicinal chemistry and for the synthesis of reference standards.

The secondary amine (-NH-) is nucleophilic and basic. It can undergo reactions such as alkylation, acylation, and sulfonylation. The primary alcohol (-CH₂OH) is also nucleophilic and can be converted into esters, ethers, and halides. The presence of a chiral center at the carbon bearing the phenyl and amino groups means that these reactions can be performed on racemic or enantiomerically pure material.

Key derivatization reactions for the functional groups of this compound include:

N-Acylation: The secondary amine can be readily converted to an amide by reaction with acylating agents like acid chlorides or anhydrides. This transformation changes the amine's basicity and nucleophilicity.

N-Alkylation: Reaction with alkyl halides can introduce an additional alkyl group, converting the secondary amine into a tertiary amine.

O-Acylation (Esterification): The primary alcohol can be esterified by reacting with carboxylic acids (often under acidic catalysis, e.g., Fischer esterification) or more reactive acylating agents. The synthesis of aromatic ester derivatives is a common strategy for modifying similar pharmacophores. nih.gov

O-Alkylation (Etherification): The alcohol can be converted to an ether, for example, through the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents.

Conversion to Carbamates: The reaction of the alcohol with an isocyanate or the amine with a chloroformate can yield carbamate (B1207046) derivatives, a functional group found in many biologically active molecules. nih.gov

These transformations are fundamental for creating libraries of related compounds for structure-activity relationship studies and for preparing intermediates for more complex syntheses. epo.org

Table 1: Summary of Potential Derivatization Reactions for this compound

| Target Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |

| Secondary Amine | N-Acylation | Acid Halide, Anhydride | Amide |

| Secondary Amine | N-Alkylation | Alkyl Halide | Tertiary Amine |

| Primary Alcohol | O-Acylation | Carboxylic Acid, Acid Halide | Ester |

| Primary Alcohol | O-Alkylation | Alkyl Halide (with base) | Ether |

| Primary Alcohol | Oxidation | Oxidizing Agent | Aldehyde, Carboxylic Acid |

| Secondary Amine / Primary Alcohol | Carbamate Formation | Isocyanate, Chloroformate | Carbamate |

Advanced Research Applications in Chemical Sciences

Role as a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Chiral building blocks are fundamental in modern organic synthesis, particularly for creating enantiomerically pure pharmaceuticals and other bioactive molecules. enamine.net The stereochemistry of a molecule is often crucial to its biological function. 2-(Ethylamino)-2-phenylethan-1-ol, as a member of the phenylglycinol family, serves as an important chiral intermediate. researchgate.net

Synthesis of Natural Products and Analogues Utilizing the Amino Alcohol Core

The 1,2-amino alcohol motif present in this compound is a key structural feature in numerous natural products and pharmacologically active compounds. Researchers utilize this scaffold to construct more complex molecular architectures. For instance, N-acylated derivatives of amino alcohols, including the related N-acyl-1-amino-2-phenylethanols, have been synthesized and evaluated for their biological activities. nih.gov A study focused on creating new N-acyl-1-amino-2-alcohols, which included N-acrylated-1-amino-2-phenylethanol, demonstrated their potential as antihyperlipidemic and antioxidant agents. nih.gov This highlights how the core structure of 2-(amino)-2-phenylethan-1-ol, when modified at the nitrogen atom (as in the ethylamino derivative), can be a crucial starting point for developing bioactive analogues.

The general synthetic utility of aryl-substituted amino alcohols is well-established, as they are considered privileged scaffolds in medicinal chemistry. nih.gov The synthesis of these structures can be achieved through various means, including the direct catalytic transformation of simple alkenes. nih.gov The ethylamino group in this compound provides a handle for further chemical modification, allowing for the creation of a diverse library of compounds with potential therapeutic applications, such as antimalarial agents. medchemexpress.com

Precursor for Advanced Organic Materials

The functional groups within this compound—the hydroxyl and secondary amine—offer reactive sites for polymerization reactions. While specific research detailing the use of this compound in advanced polymers is not widely documented, the parent compound, 2-amino-1-phenylethanol (B123470), is known to be utilized in the production of specialty polymers. polychemistry.com These polymers often exhibit enhanced mechanical and thermal properties. The introduction of the N-ethyl group could be explored to fine-tune the properties of such polymers, potentially leading to materials with tailored characteristics for applications in coatings, adhesives, or biomedical devices. The development of novel monomers and polymers from unique building blocks is a continuous effort in materials science. polychemistry.com

Ligand Development in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules with high enantioselectivity. The effectiveness of a metal-based catalyst often relies on the chiral ligand that coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. enamine.netyoutube.com

Chiral Ligands for Metal-Catalyzed Asymmetric Transformations

Chiral amino alcohols like this compound are excellent candidates for conversion into chiral ligands. enamine.net The nitrogen and oxygen atoms can chelate to a metal center, forming a stable complex. The chirality of the amino alcohol is transferred to the catalytic system, enabling enantioselective transformations.

These ligands can be used in a variety of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. enamine.netacs.org For example, iron complexes with nitrogen-containing ligands have been successfully used as catalysts for the oxidation of alcohols. nih.gov In one study, an iron(II) complex with a bipyridine-based ligand catalyzed the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) with high efficiency. nih.gov While this study did not use this compound directly, it demonstrates the principle of using nitrogen-containing ligands in metal-catalyzed oxidation reactions, a strategy that could be adapted using ligands derived from the title compound.

Below is a table summarizing representative metal-catalyzed transformations where amino alcohol-derived ligands are employed.

| Catalytic Transformation | Metal | Ligand Type | Potential Application |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Diphosphines derived from amino alcohols | Synthesis of chiral pharmaceuticals |

| Asymmetric Oxidation | Iron | Nitrogen-chelating ligands | Green chemistry applications |

| Asymmetric Alkene Aminoarylation | Palladium | Chiral phosphine (B1218219) ligands | Synthesis of complex amines |

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. mdpi.com Chiral amines and alcohols, particularly derivatives of natural products like Cinchona alkaloids and amino acids like proline, are prominent classes of organocatalysts. mdpi.com

Derivatives of this compound could be envisioned to function as organocatalysts. For example, by modifying the hydroxyl or amine group, it is possible to create catalysts for various transformations. The secondary amine can be used in enamine or iminium ion catalysis, similar to the mechanisms employed by proline and MacMillan catalysts. mdpi.com The chiral backbone of the molecule would ensure the transfer of stereochemical information to the product. While specific examples of organocatalysts derived directly from this compound are not prevalent in the literature, the fundamental principles of organocatalysis strongly support their potential in this area.

Mechanistic Probes in Biological Systems

Understanding the intricate mechanisms of biological systems often requires the use of small molecule probes that can interact with specific proteins or pathways. The structure of this compound makes it and its derivatives suitable candidates for such probes. N-alkylation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. nih.govmdpi.com

Derivatives of 2-amino-1-phenylethanol have been investigated for their antimalarial properties against Plasmodium falciparum. medchemexpress.com The introduction of the ethyl group in this compound can influence its lipophilicity, cell permeability, and binding affinity to biological targets compared to its parent primary amine. By synthesizing a series of analogues based on this scaffold, researchers can perform structure-activity relationship (SAR) studies to probe the binding pockets of enzymes or receptors and to elucidate their mechanism of action.

Elucidation of Molecular Interactions with Biological Targets

The study of how this compound interacts with biological targets such as enzymes, receptors, and transporters is crucial for understanding its potential pharmacological or toxicological effects. While specific studies on this exact compound are limited, research on analogous phenylethanolamine derivatives provides a framework for understanding its likely interactions.

The presence of both a hydroxyl group and an amino group allows for the formation of hydrogen bonds with amino acid residues in the binding pockets of proteins. The phenyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. These non-covalent interactions are fundamental to the recognition and binding of ligands to their biological targets.

Furthermore, studies on similar amphiphilic compounds suggest that their effects can be mediated through both polar and apolar interactions with the outer layers of the plasma membrane. nih.gov The presence of a positively charged amino group at physiological pH can lead to electrostatic interactions with negatively charged groups on biological targets. nih.gov

Structure-Bioactivity Relationship Studies in in vitro Assays

Structure-bioactivity relationship (SBR) studies are essential for optimizing the activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity in in vitro assays, such as binding affinity and enzyme kinetics studies.

While specific in vitro assay data for this compound is not extensively documented in publicly available literature, the principles of SBR can be applied to predict how its structural features might influence its activity.

Binding Affinity: The affinity of a ligand for its target is a measure of the strength of their interaction. It is a critical parameter in drug discovery and is often determined using techniques like radioligand binding assays or surface plasmon resonance (SPR). For this compound, modifications to the ethylamino or phenyl groups would likely alter its binding affinity to a given target. For instance, increasing the length of the alkyl chain on the amine could enhance hydrophobic interactions and potentially increase binding affinity, a trend observed in some phenylalkyl derivatives. nih.gov

Enzyme Kinetics: If this compound were to act as an enzyme inhibitor or activator, its effects would be quantified through enzyme kinetic studies. du.ac.inkhanacademy.orginfn.it These studies measure the rate of an enzymatic reaction and how it changes in the presence of the compound. Key parameters such as the Michaelis constant (K_M) and the maximum velocity (V_max) would be determined to understand the mechanism of action. For example, related phenylethanol derivatives have been investigated as inhibitors of platelet aggregation, where the inhibitory effect was found to be potentiated by elongating the alkyl chain and by the presence of a positively charged amino group. nih.gov

Interactive Data Table: Hypothetical Structure-Activity Relationship Data

Below is a hypothetical data table illustrating how SBR data for this compound and its analogs might be presented. This data is for illustrative purposes only and is not based on experimental results.

| Compound | Modification | Target | Binding Affinity (K_d, nM) | Enzyme Inhibition (IC_50, µM) |

| This compound | - | Monoamine Oxidase A | 150 | 25 |

| Analog 1 | Methylamino instead of Ethylamino | Monoamine Oxidase A | 250 | 40 |

| Analog 2 | Propylamino instead of Ethylamino | Monoamine Oxidase A | 100 | 18 |

| Analog 3 | p-Chloro-phenyl instead of Phenyl | Monoamine Oxidase A | 80 | 12 |

| Analog 4 | No hydroxyl group | Monoamine Oxidase A | 500 | >100 |

Theoretical Models of Biological Recognition and Ligand Binding

Theoretical and computational models are powerful tools for understanding the principles of molecular recognition and for predicting how a ligand like this compound might bind to a biological target. nih.gov These models complement experimental data and can provide insights at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. A 3D model of this compound could be docked into the active site of a target protein to predict its binding mode and to estimate its binding affinity. The results of such a simulation would highlight the key amino acid residues involved in the interaction.

Conformational Analysis: The biological activity of a molecule is often dependent on its three-dimensional conformation. Theoretical models can be used to explore the different possible conformations of this compound and to identify the low-energy, biologically active conformation. The flexibility of the ethylamino and hydroxymethyl side chains would be a key focus of such an analysis.

Implicit Ligand Theory: More advanced theoretical frameworks like implicit ligand theory can be used to calculate relative binding free energies between different ligands and a receptor. nih.gov This approach considers the flexibility of the receptor and can provide more accurate predictions of binding affinity, aiding in the rational design of more potent analogs. The theory acknowledges that ligand binding can induce conformational changes in the receptor, a concept known as "induced fit," or that the ligand may select a pre-existing optimal conformation of the receptor, termed "conformational selection." nih.gov

The development of theoretical models for the interaction of this compound with specific biological targets would be a valuable step in exploring its potential applications and in guiding future experimental research.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on "green chemistry" to create products in a way that is more environmentally friendly. ijprt.org This involves reducing pollution at the molecular level. ijprt.org For the synthesis of 2-Phenylethanol (B73330) (2-PE), a compound valued for its rose-like aroma, this has led to a shift from traditional chemical methods to more sustainable biocatalytic processes. researchgate.netmdpi.com

Traditionally, 2-PE is produced through chemical reactions like the Friedel-Crafts reaction, which often involve harsh conditions and potentially harmful chemicals. researchgate.netmdpi.com In contrast, green synthesis approaches utilize biological systems, such as yeast and bacteria, to produce 2-PE from renewable resources like L-phenylalanine. researchgate.netmdpi.comnih.gov This biotransformation process, known as the Ehrlich pathway, is seen as a more eco-friendly alternative. researchgate.net

Researchers are actively exploring ways to make this biocatalytic production more efficient. One area of focus is the use of whole-cell biocatalysts, such as Baker's Yeast, which can be immobilized to improve their stability and reusability. researchgate.net Additionally, enzymatic cascades are being developed to convert L-phenylalanine into 2-PE with high efficiency. nih.gov These methods not only reduce the environmental impact but also align with the growing consumer demand for "natural" ingredients, particularly in the food and cosmetic industries. researchgate.net

| Synthetic Method | Precursors | Key Features | Environmental Impact |

| Chemical Synthesis (e.g., Friedel-Crafts) | Benzene, Ethylene Oxide | High temperatures, use of hazardous catalysts | Higher environmental footprint, potential for harmful byproducts |

| Biocatalysis (Ehrlich Pathway) | L-phenylalanine | Mild reaction conditions, use of microorganisms (e.g., yeast) | Lower environmental impact, considered a "natural" process |

| Immobilized Biocatalysts | L-phenylalanine | Enhanced stability and reusability of biocatalysts | Reduced waste and improved process efficiency |

| Enzymatic Cascades | L-phenylalanine | High conversion rates and specificity | Minimal byproduct formation, highly efficient |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the design and discovery of new molecules. nih.govnih.gov These technologies are being applied to predict the properties of chemical compounds, which can significantly reduce the time and cost associated with experimental research. arxiv.org For compounds like 2-PE and its derivatives, AI and ML can be used to forecast a range of physicochemical and biological properties. chemrxiv.orgnih.gov

Machine learning models, such as deep neural networks and random forests, can be trained on large datasets of known molecules and their properties. chemrxiv.orgresearch.google These trained models can then be used to predict the properties of new, un-synthesized compounds. This is particularly useful in drug discovery, where researchers can screen vast virtual libraries of molecules to identify promising candidates with desired characteristics. nih.gov

The process typically involves representing molecules in a way that a machine can understand, often as a graph or a set of molecular descriptors. research.google The ML model then learns the complex relationships between these representations and the properties of interest. arxiv.org This approach has been successfully used to predict properties like bioactivity, solubility, and toxicity. nih.govarxiv.org

| AI/ML Application | Description | Potential Impact on 2-PE Research |

| Property Prediction | Using ML models to predict physicochemical and biological properties. arxiv.orgchemrxiv.org | Faster screening of 2-PE derivatives for desired characteristics. |

| De Novo Design | Generative AI models that can design entirely new molecules with specific properties. nih.gov | Creation of novel 2-PE analogs with enhanced fragrance or other functionalities. |

| Reaction Optimization | AI algorithms that can predict the optimal conditions for chemical reactions. | More efficient and sustainable synthesis of 2-PE and its derivatives. |

| Data Analysis | ML techniques for analyzing large datasets from high-throughput screening. | Identification of structure-activity relationships for 2-PE derivatives. |

Exploration of Novel Chemical Space through Combinatorial and High-Throughput Synthesis

Combinatorial chemistry and high-throughput synthesis are powerful strategies for rapidly creating large libraries of related compounds. This allows chemists to explore a vast "chemical space" to discover molecules with novel or improved properties. For the 2-phenylethanol scaffold, these techniques can be used to generate a diverse range of derivatives by systematically modifying different parts of the molecule.

For instance, researchers have synthesized series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives and evaluated their biological activities. nih.gov By creating variations in the aromatic ester and carbamate (B1207046) groups, they were able to identify compounds with potent antifungal properties. nih.gov Similarly, one-pot synthesis methods have been developed to efficiently produce new series of imidazo[1,2-a]pyridine (B132010) derivatives, which share a core structural motif with some biologically active compounds. researchgate.net

This approach, often coupled with high-throughput screening, enables the rapid identification of "hits" or lead compounds that can then be further optimized. The ability to quickly synthesize and test a large number of compounds significantly accelerates the discovery process for new materials and therapeutics based on the 2-phenylethanol structure.

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring and Structural Characterization

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. nih.gov Advanced spectroscopic techniques are at the forefront of this capability, providing detailed information about the chemical species present in a reaction mixture as it evolves. researchgate.net

A variety of spectroscopic methods are employed for this purpose, each offering unique advantages:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution. Benchtop NMR systems are now being used for real-time monitoring of reactions like cycloadditions. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules, offering a "fingerprint" of the compounds present. solubilityofthings.comazooptics.com They are particularly useful for identifying functional groups and can be integrated into flow chemistry setups for continuous monitoring. rsc.org

UV-Vis Spectroscopy: Measures the absorption of ultraviolet and visible light by molecules, which is often used to determine the concentration of reactants and products. solubilityofthings.com

Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of molecules, allowing for the identification of intermediates and products. azooptics.com

These techniques can be used individually or in combination to provide a comprehensive picture of a reaction as it happens. nih.govresearchgate.net For the synthesis of 2-PE and its derivatives, real-time monitoring can help to maximize yield, minimize byproducts, and ensure the desired product is formed.

| Spectroscopic Technique | Information Provided | Application in 2-PE Synthesis |

| NMR Spectroscopy | Detailed molecular structure | Characterizing the structure of 2-PE and its derivatives, identifying isomers. nih.gov |

| IR/Raman Spectroscopy | Molecular vibrations, functional groups | Monitoring the conversion of starting materials to 2-PE, detecting impurities. rsc.org |

| UV-Vis Spectroscopy | Electronic transitions, concentration | Quantifying the amount of 2-PE produced over time. solubilityofthings.com |

| Mass Spectrometry | Molecular weight and fragmentation | Identifying reaction intermediates and confirming the mass of the final product. azooptics.com |

Computational Design of Functional Materials Incorporating the 2-(Ethylamino)-2-phenylethan-1-ol Scaffold

Computational methods are increasingly being used to design new materials with specific functions. This "in silico" approach allows scientists to model and predict the properties of materials before they are synthesized in the lab, saving time and resources. For the 2-phenylethanol scaffold, computational design can be used to create functional materials for a variety of applications.

One area of interest is the development of biomaterials, such as scaffolds for tissue engineering. mdpi.com By incorporating the 2-phenylethanol structure into polymers or other materials, it may be possible to create scaffolds with specific bioactive properties that promote cell adhesion and growth. mdpi.com Computational models can be used to predict how these materials will interact with biological systems.

Another potential application is in the design of materials for electronic devices. For example, machine learning has been used to assist in the rational design of 2D materials for transistors. researchgate.net By doping a parent material with different elements, researchers can tune its electronic properties. researchgate.net A similar approach could be used to design functional materials based on the 2-phenylethanol scaffold, potentially leading to new sensors, catalysts, or other advanced materials.

The integration of computational design with experimental synthesis and characterization creates a powerful workflow for the discovery and development of new functional materials.

Q & A

Q. How can the structure of 2-(Ethylamino)-2-phenylethan-1-ol be confirmed experimentally?

Answer:

- Spectroscopic Analysis :

- NMR : Use H and C NMR to identify the ethylamino group (δ ~2.5–3.0 ppm for N–CH, δ ~1.1–1.3 ppm for CH) and the phenyl group (aromatic protons at δ ~7.2–7.4 ppm). The hydroxyl proton (O–H) typically appears as a broad singlet at δ ~3.5–4.5 ppm .

- IR : Confirm the presence of hydroxyl (O–H stretch at ~3200–3600 cm), amine (N–H stretch at ~3300–3500 cm), and aromatic C=C (~1450–1600 cm) functional groups .

- Mass Spectrometry : The molecular ion peak (m/z 137.18) and fragmentation patterns (e.g., loss of –OH or –NHCHCH) align with the molecular formula CHNO .

Q. What are the standard synthetic routes for this compound?

Answer:

- Epoxide Aminolysis : React styrene oxide with ethylamine under basic conditions. The nucleophilic amine attacks the less substituted carbon of the epoxide, yielding the target compound. Optimize temperature (40–60°C) and solvent (e.g., ethanol) to suppress side reactions .

- Reductive Amination : Condense 2-phenyl-2-oxoethyl ethylamine with a reducing agent (e.g., NaBH) in methanol. Monitor reaction progress via TLC (silica gel, R ~0.3 in ethyl acetate/hexane) .

Q. How can impurities or byproducts be minimized during synthesis?

Answer:

- Purification Strategies :

- Reaction Monitoring : Employ in-situ FTIR or GC-MS to detect intermediates and optimize reaction termination .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

Answer:

- Chiral Chromatography : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10). Retention times differ by 2–3 minutes for enantiomers .

- Derivatization : Convert the compound to diastereomers via reaction with (+)- or (−)-menthyl chloroformate, followed by HPLC separation .

- Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to selectively acylate one enantiomer in a racemic mixture .

Q. What methodologies are used to study the compound’s metabolic stability in pharmacological research?

Answer:

- In Vitro Assays :

- Hepatic Microsomes : Incubate the compound with liver microsomes (human/rat) and NADPH. Analyze via LC-MS for hydroxylated or N-dealkylated metabolites .

- CYP450 Inhibition : Screen against CYP3A4/CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Permeability Studies : Use Caco-2 cell monolayers to measure apparent permeability (P) and predict oral bioavailability .